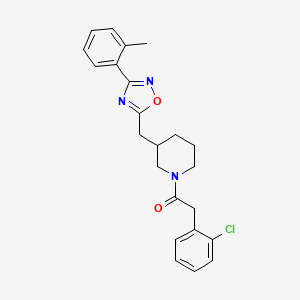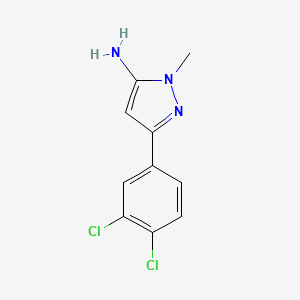
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the use of phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with a suitable amine to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous feeding reactions, where 3,4-dichloroaniline and phosgene are used as raw materials. The reaction is carried out in the presence of solvents such as dichloroethane, methylbenzene, or chlorobenzene. The process involves the generation of hydrochloric acid gas, which reacts with 3,4-dichloroaniline to form 3,4-dichloroaniline hydrochloride. This intermediate then reacts with phosgene at high temperatures to produce the desired isocyanate, which is subsequently converted to this compound .
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use as an herbicide, the compound inhibits photosynthesis by blocking the electron flow in photosystem II, thereby reducing the plant’s ability to convert light energy into chemical energy .
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: This compound is structurally similar and is used in similar applications
3,4-Dichlorophenyl isocyanate: Another related compound used in the synthesis of various derivatives.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELMHFUJOIMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide](/img/structure/B2820146.png)
![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)
![1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2820150.png)
![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)
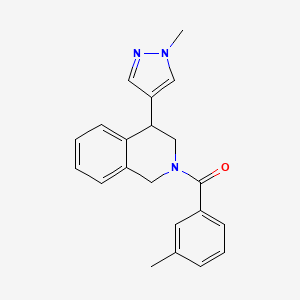
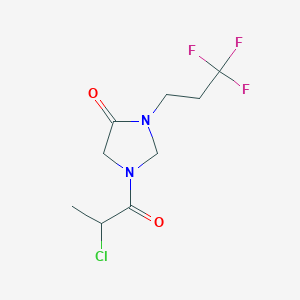
![2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
![2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2820162.png)
![2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2820163.png)
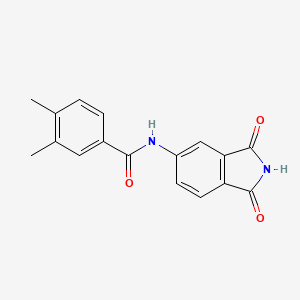
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
